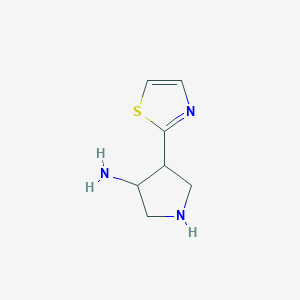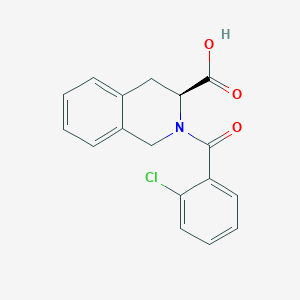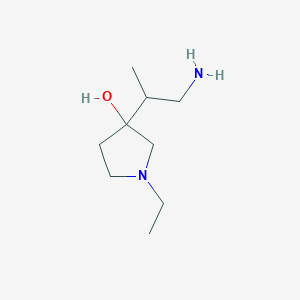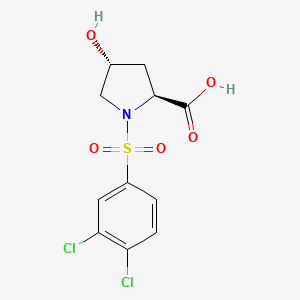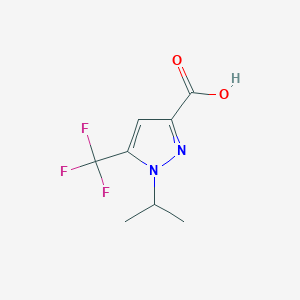![molecular formula C10H11N3O2 B13170079 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is an organic compound that belongs to the class of pyrrolopyridines These compounds are characterized by a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the amino and propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid: Another pyrrolopyridine derivative with similar structural features.
®-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid: The enantiomer of the above compound.
Uniqueness
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to its specific substitution pattern on the pyrrolopyridine core, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13/h1-5,8H,6,11H2,(H,14,15) |
InChI Key |
IUKWKVOZFAZNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


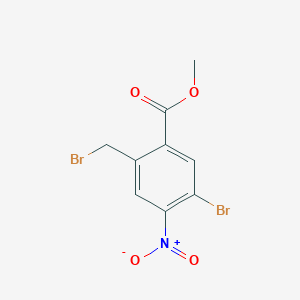
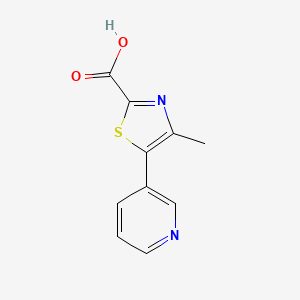


![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
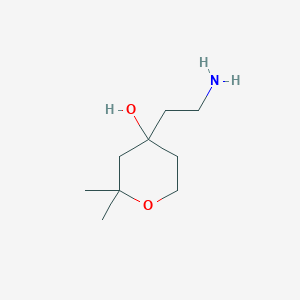
![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)

